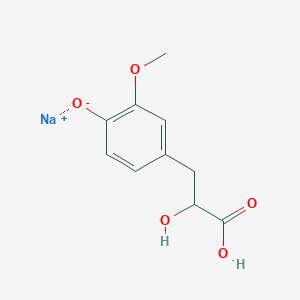
Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate is a chemical compound with a complex structure that includes a carboxylic acid group, a hydroxyl group, and a methoxy group attached to a phenolate ion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate typically involves the reaction of 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenol with a sodium base. The reaction is carried out in an aqueous medium, where the phenol group is deprotonated by the sodium base, forming the phenolate ion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phenolate ion is oxidized to form quinones.
Reduction: The compound can also be reduced, typically affecting the carboxylic acid group, converting it to an alcohol.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often requiring a catalyst or specific pH conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate exerts its effects involves its ability to donate electrons and act as an antioxidant. The phenolate ion can neutralize free radicals, thereby protecting cells from oxidative damage. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways.
類似化合物との比較
Sodium 4-hydroxybenzoate: Similar structure but lacks the carboxy-2-hydroxyethyl group.
Sodium 2-methoxyphenolate: Similar structure but lacks the carboxy-2-hydroxyethyl group.
This comprehensive overview highlights the significance of Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
特性
分子式 |
C10H11NaO5 |
|---|---|
分子量 |
234.18 g/mol |
IUPAC名 |
sodium;4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate |
InChI |
InChI=1S/C10H12O5.Na/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14;/h2-3,5,8,11-12H,4H2,1H3,(H,13,14);/q;+1/p-1 |
InChIキー |
VYPSMFXPMZZSSK-UHFFFAOYSA-M |
正規SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















